Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate basic properties
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate basic properties
An In-Depth Technical Guide to the Basic Properties of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Introduction
The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals like Zolpidem and Olprinone.[1][2] Its rigid, bicyclic framework and unique electronic properties make it an attractive template for designing novel therapeutic agents. This guide provides a comprehensive technical overview of a key derivative, Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical characteristics, explore the nuances of its chemical basicity, detail its synthesis, and discuss its relevance as a versatile building block in pharmaceutical research.
Molecular Identity and Structure
A precise understanding of a molecule's identity and three-dimensional arrangement is the foundation of all subsequent chemical and biological investigation.
Chemical Identifiers
The compound is unambiguously identified by several key descriptors, summarized in the table below.
| Identifier | Value |
| IUPAC Name | ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate[3] |
| CAS Number | 330858-13-4[4][5] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂[3][4] |
| Molecular Weight | 238.67 g/mol [3][4] |
| PubChem CID | 800334[3] |
| Appearance | Pale yellow solid[4] |
Structural Analysis
The molecule features a fused heterocyclic system where an imidazole ring is fused to a pyridine ring across the 1 and 2 positions. This arrangement creates a planar, aromatic core. The key substituents—a chloro group at position 6, a methyl group at position 2, and an ethyl carboxylate at position 3—critically influence the molecule's electronic distribution, reactivity, and potential for biological interactions.
Caption: Chemical structure with IUPAC numbering.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from solubility to membrane permeability.
Quantitative Data Summary
The following table summarizes key computed properties that are critical for drug development.
| Property | Value | Implication for Drug Discovery |
| XLogP3 | 3.3[3] | Indicates high lipophilicity, suggesting good potential for crossing cell membranes but may risk lower aqueous solubility. |
| Polar Surface Area (PSA) | 43.6 Ų[3] | This moderate PSA value is well within the range for good oral bioavailability, balancing solubility and permeability. |
| Hydrogen Bond Donors | 0[3] | The absence of donor groups can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 4[3] | The nitrogen atoms and ester oxygens can engage in hydrogen bonding with biological targets. |
Stability and Storage
The compound is reported to be stable under normal laboratory handling and storage conditions.[5] For long-term integrity, it is recommended to store the material as a solid at 0-8°C, protected from light and moisture.[4]
Synthesis and Characterization
The synthesis of imidazo[1,2-a]pyridines is a well-established field, typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6]
Synthetic Strategy
The most direct route to Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves a variation of the Groebke-Blackburn-Bienaymé reaction or a classical condensation-cyclization sequence. The process begins with the nucleophilic attack of the pyridine nitrogen from 5-chloro-2-aminopyridine onto the electrophilic carbon of an ethyl 2-chloroacetoacetate derivative, followed by an intramolecular cyclization and dehydration to form the fused aromatic system.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies.[7][8]
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Reaction Setup: To a solution of 5-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl 2-chloro-3-oxobutanoate (1.1 eq).
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Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
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Purification: Redissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Final Product: Purify the resulting crude solid via column chromatography on silica gel or recrystallization to yield the final product as a pale yellow solid.
Synthetic Workflow Diagram
Caption: A typical workflow for the synthesis of the title compound.
Core Basic Properties: Reactivity and Basicity
While the term "basic properties" can refer to all fundamental characteristics, its chemical meaning relates to the ability of a molecule to accept a proton (H⁺). This is a critical parameter influencing solubility, salt formation, and interaction with biological targets.
Locus of Basicity
The imidazo[1,2-a]pyridine ring system contains two nitrogen atoms. The most basic site is the N1 atom in the imidazole ring. Its lone pair of electrons is localized and available for protonation, whereas the lone pair on the bridgehead N4 nitrogen is part of the delocalized aromatic π-system and thus significantly less available.
Influence of Substituents on pKa
The basicity (and corresponding pKa of the conjugate acid) of the parent imidazo[1,2-a]pyridine scaffold is significantly modulated by its substituents:
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6-Chloro Group: This group is strongly electron-withdrawing through its inductive effect. It pulls electron density away from the entire ring system, reducing the electron density on N1 and thereby decreasing its basicity.
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3-Ethyl Carboxylate Group: This ester group is also a powerful electron-withdrawing group via both resonance and induction. Its presence dramatically decreases the basicity of the N1 atom.
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2-Methyl Group: The methyl group is weakly electron-donating through hyperconjugation, which slightly increases electron density on the ring. However, its effect is minor and largely overridden by the two potent electron-withdrawing groups.
Collectively, the chloro and ethyl carboxylate substituents render this molecule significantly less basic than the unsubstituted parent scaffold.
Protonation Equilibrium
The basicity of the molecule is defined by its equilibrium with its conjugate acid in the presence of a proton source.
Caption: The equilibrium between the neutral base and its protonated form.
Implications for Experimental Handling
The weakly basic nature of this compound means that it will be largely unionized at neutral pH. To solubilize it in aqueous media, a strongly acidic solution would be required to achieve significant protonation. This property is also key for salt formation studies, where a strong acid would be necessary to form a stable salt for potential pharmaceutical formulation.
Applications in Medicinal Chemistry
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is not typically an end-product therapeutic but rather a highly valuable synthetic intermediate.[4]
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Versatile Building Block: The ester group at the C3 position is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives.[9] This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a new chemical series.
-
Scaffold for Bioactive Agents: The imidazo[1,2-a]pyridine core is present in compounds with a vast range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][4][10] This compound serves as a readily available starting material for the synthesis of more complex molecules targeting these disease areas.
Safety and Handling
As a laboratory chemical, proper safety precautions are essential.
-
Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5]
-
Precautions: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid breathing dust.
-
Decomposition: Thermal decomposition can generate hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[5]
Conclusion
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a well-defined chemical entity whose properties are dominated by its privileged heterocyclic core and the strong electronic influence of its substituents. While its intrinsic basicity is attenuated, its physicochemical profile remains favorable for drug discovery applications. Its primary value lies in its role as a sophisticated and adaptable starting material, providing medicinal chemists with a robust platform for the synthesis of novel and diverse libraries of potential therapeutic agents.
References
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Singh, V., & Kaur, S. (2015). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2021). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]
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